![molecular formula C3H10Cl2N2O B1593369 1,3-DIAMINOACETONE DIHYDROCHLORIDE CAS No. 61798-04-7](/img/structure/B1593369.png)
1,3-DIAMINOACETONE DIHYDROCHLORIDE
Overview
Description
1,3-DIAMINOACETONE DIHYDROCHLORIDE is a chemical compound with the molecular formula C3H10Cl2N2O. It is also known as this compound. This compound is characterized by the presence of two amino groups attached to a propanone backbone, along with two hydrochloride groups. It is commonly used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIAMINOACETONE DIHYDROCHLORIDE typically involves the reaction of 1,3-diaminopropane with acetone in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{CH}_3\text{COCH}_3 + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2\text{HCl} \rightarrow \text{C}_3\text{H}_8\text{N}_2\text{O} \cdot 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions where one or both amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles and oxazolones, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemistry
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Complexation Studies:
- DAAD is used to investigate the formation of metal complexes, which are crucial for understanding coordination chemistry.
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Synthesis of Heterocycles:
- It serves as a precursor for synthesizing various heterocyclic compounds, including oxazoles and oxazolones.
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Reactivity Studies:
- The compound undergoes oxidation, reduction, and nucleophilic substitution reactions, making it valuable for exploring reaction mechanisms.
Reaction Type | Example Products |
---|---|
Oxidation | Oximes, nitriles |
Reduction | Alcohols |
Nucleophilic Substitution | N-alkylated derivatives |
Biology
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Enzyme Inhibition Studies:
- DAAD is utilized to explore the inhibition of enzymes that interact with amine groups, providing insights into enzyme mechanisms and potential inhibitors.
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Protein Modification:
- The compound can modify proteins through amine-reactive chemistry, allowing researchers to study protein interactions and functions.
- Antibacterial Activity:
Medicine
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Drug Development:
- DAAD is investigated as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting antibiotic-resistant infections.
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Biomarker Studies:
- It plays a role in developing biomarkers for various diseases, aiding in diagnostic advancements.
Industrial Applications
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Catalysis:
- DAAD acts as a ligand in catalytic processes, enhancing the efficiency of specific chemical reactions.
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Material Science:
- The compound contributes to synthesizing novel materials with unique properties, expanding its industrial relevance.
Case Studies
Case Study 1: Enzyme Activity Inhibition
A study demonstrated that DAAD effectively inhibited certain enzymes involved in bacterial resistance mechanisms. This inhibition was linked to the compound's ability to form stable complexes with enzyme active sites .
Case Study 2: Drug Development for Antibiotic Resistance
Research focused on using DAAD as a precursor for developing new antibiotics that target Pseudomonas aeruginosa. The study highlighted its role in enhancing drug efficacy against biofilm-forming bacteria .
Mechanism of Action
The mechanism of action of 1,3-DIAMINOACETONE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often complex and depend on the specific biological context.
Comparison with Similar Compounds
- 1,3-Diaminopropane
- 1,2-Diaminoethane
- 1,4-Diaminobutane
Comparison: Compared to these similar compounds, 1,3-DIAMINOACETONE DIHYDROCHLORIDE is unique due to the presence of the propanone backbone and the dihydrochloride groups. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications that other diamines may not be able to fulfill.
Biological Activity
1,3-Diaminoacetone dihydrochloride (DAAD) is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.
This compound is synthesized from 1,3-dichloroacetone and ammonia or amines under controlled conditions. The reaction typically occurs in an aqueous medium at low temperatures to minimize side reactions. The resulting product is purified through crystallization to achieve high purity levels.
The biological activity of DAAD primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : DAAD inhibits enzymes that possess reactive sites for amine groups. This inhibition occurs through the formation of stable complexes with the active sites of these enzymes, blocking substrate access.
- Protein Modification : The compound can modify proteins via amine-reactive chemistry, leading to changes in protein structure and function.
Antimicrobial Activity
DAAD has been studied for its ability to enhance the activity of various antibiotics. For instance:
- It significantly enhances novobiocin's efficacy against certain bacterial strains, including Pseudomonas aeruginosa.
- It also boosts the effectiveness of erythromycin, rifampicin, and bacitracin while showing no significant effect on other antibiotics like vancomycin and nitrofurantoin .
Enzyme Interaction Studies
Research indicates that DAAD is effective in enzyme inhibition studies. It interacts with enzymes by forming complexes that inhibit their activity, making it a valuable tool in biochemical research aimed at understanding enzyme mechanisms .
Study on Antimicrobial Enhancement
In a study examining the effects of DAAD on antibiotic activity, it was found that the compound could reverse the inhibitory effects of certain cationic agents on bacterial growth. This property suggests that DAAD may serve as an adjunct in antibiotic therapies, particularly for resistant strains .
Protein Interaction Research
Another study highlighted DAAD's role in modifying protein structures through covalent bonding with amine-reactive residues. This modification can lead to altered biological functions and has implications for drug development and biomarker studies .
Data Tables
Properties
IUPAC Name |
1,3-diaminopropan-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.2ClH/c4-1-3(6)2-5;;/h1-2,4-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOYTRAZVCVBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210791 | |
Record name | 2-Propanone, 1,3-diamino-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-04-7 | |
Record name | 2-Propanone, 1,3-diamino-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061798047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1,3-diamino-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxotrimethylenediammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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